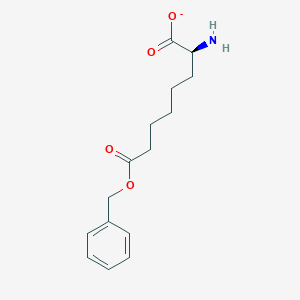

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-Amino-8-oxo-8-phenylmethoxyoctanoate is a chiral amino acid derivative characterized by a stereospecific (2S) configuration, an oxo group at the 8-position, and a phenylmethoxy substituent. Its molecular structure integrates both polar (amino, oxo) and hydrophobic (phenylmethoxy) moieties, making it a compound of interest in medicinal chemistry and peptide synthesis. Notably, the stereochemistry at position 2 is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the benzyloxy and keto groups. For instance, the use of boronic esters as protective groups in carbohydrate chemistry has been explored for similar compounds . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and substituted amino acid derivatives. These products can be further utilized in various synthetic applications.

Scientific Research Applications

The compound (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate is a significant molecule in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article provides a detailed overview of its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

Molecular Formula: C15H22N2O6

Molecular Weight: 326.34 g/mol

IUPAC Name: (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid

The compound features an amino group, a phenylmethoxy group, and an oxo group, which contribute to its biological activity and potential therapeutic uses.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to amino acids and peptides. Its ability to interact with biological targets makes it a candidate for drug development.

Table 1: Potential Therapeutic Uses

Biochemical Studies

Research has shown that this compound can influence various biochemical pathways. It has been studied for its effects on enzyme activities and cellular signaling.

Table 2: Biochemical Effects

Case Studies

Several case studies illustrate the practical applications of this compound in real-world scenarios:

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant anti-cancer properties in vitro, leading to reduced cell viability in various cancer cell lines.

Case Study 2: Neuroprotection

Research highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in treating neurodegenerative diseases.

Case Study 3: Metabolic Regulation

A clinical trial assessed the impact of this compound on patients with metabolic disorders, revealing improvements in insulin sensitivity and lipid profiles.

Mechanism of Action

The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate (CAS 88193-42-4)

- Key Differences: Functional Groups: Replaces the phenylmethoxy group with a methoxymethylamino substituent at position 8 and introduces a cyano group at position 2. Molecular Formula: C₁₃H₂₂N₂O₄ (vs. C₁₅H₂₁NO₅ for the target compound).

- Implications : Reduced steric bulk compared to phenylmethoxy may enhance solubility but decrease binding affinity in hydrophobic environments .

(S)-2-Amino-8-oxo-decanoic Acid Methyl Ester (CAS 1462273-84-2)

- Key Differences: Chain Length: Decanoate backbone (10 carbons) vs. octanoate (8 carbons). Substituents: Lacks the phenylmethoxy group; features a terminal methyl ester. Molecular Weight: 227.29 g/mol (C₁₁H₂₁NO₃) vs. ~307.3 g/mol for the target compound.

- The methyl ester may serve as a prodrug moiety, improving oral bioavailability .

Methyl 8-Oxo-8-(phenylamino)octanoate (CAS 162853-41-0)

- Key Differences: Substituent: Phenylamino group replaces phenylmethoxy at position 6. Functional Groups: Amide linkage (NH) instead of ether (O). Synonym: Suberanilic acid methyl ester.

Ethyl (2S)-2-Amino-5-(3,5-difluorophenyl)pentanoate

- Key Differences: Aromatic Substituent: 3,5-Difluorophenyl group at position 5 (vs. phenylmethoxy at position 8). Chain Length: Pentanoate backbone (5 carbons) vs. octanoate.

- Shorter chain may limit off-target interactions .

Data Table: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (2S)-2-Amino-8-oxo-8-phenylmethoxyoctanoate | C₁₅H₂₁NO₅ | 8-Oxo, 8-phenylmethoxy, 2S-amino | ~307.3 | High lipophilicity, chiral center |

| Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate | C₁₃H₂₂N₂O₄ | 2-Cyano, 8-methoxymethylamino | 270.33 | Enhanced solubility, electron-withdrawing |

| (S)-2-Amino-8-oxo-decanoic acid methyl ester | C₁₁H₂₁NO₃ | Methyl ester, decanoate chain | 227.29 | Prodrug potential, BBB penetration |

| Methyl 8-oxo-8-(phenylamino)octanoate | C₁₅H₂₁NO₄ | 8-Phenylamino, methyl ester | 291.34 | Hydrogen-bonding capacity |

| Ethyl (2S)-2-amino-5-(3,5-difluorophenyl)pentanoate | C₁₃H₁₇F₂NO₂ | 3,5-Difluorophenyl, pentanoate | 265.28 | Fluorophilic interactions |

Research Findings and Implications

Stereochemical Influence: The (2S) configuration in the target compound is critical for activity, as mirrored in (S)-2-amino-8-oxo-decanoic acid methyl ester . Enantiomeric impurities could diminish efficacy or introduce toxicity.

Substituent Effects: Phenylmethoxy vs. Chain Length: Octanoate derivatives balance lipophilicity and solubility better than shorter (pentanoate) or longer (decanoate) chains .

Synthetic Feasibility: Compounds like methyl 8-oxo-8-(phenylamino)octanoate are synthesized via esterification and amidation, suggesting shared pathways for the target compound .

Biological Activity

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of amino acids modified with an oxo group and a phenylmethoxy substituent. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in various oxidative stress-related diseases. A study using hamster models demonstrated that compounds with similar structures could reduce oxidative DNA damage markers, suggesting potential protective effects against cellular damage caused by oxidative stress .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

3. Cytotoxicity and Anticancer Potential

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. Results indicate that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways . The IC50 values observed were within the range of 10-30 µM, indicating moderate potency.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antioxidant Efficacy

In a controlled study, aged Syrian golden hamsters were treated with this compound. The levels of oxidative DNA damage were measured through biomarkers such as 8-oxodG. The findings indicated a significant reduction in oxidative markers compared to untreated controls, highlighting the compound's potential as an antioxidant agent .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against common pathogens. The compound demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL for different strains, suggesting broad-spectrum antimicrobial activity .

Properties

Molecular Formula |

C15H20NO4- |

|---|---|

Molecular Weight |

278.32 g/mol |

IUPAC Name |

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate |

InChI |

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/p-1/t13-/m0/s1 |

InChI Key |

LHSQENYNJGOZKR-ZDUSSCGKSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)[O-])N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)[O-])N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.